

A Comparative Guide to Validating LSD1 Target Engagement In Vivo

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Compound of Interest

Compound Name: *Lsd1-IN-16*

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This guide provides a comparative overview of methodologies and tool compounds for validating the in vivo target engagement of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator implicated in various cancers, making it a compelling therapeutic target.^{[1][2]} Verifying that an LSD1 inhibitor reaches and interacts with its target in a living system is crucial for the preclinical and clinical development of these drugs.

Comparison of Selected LSD1 Inhibitors

A variety of small molecule inhibitors have been developed to target LSD1, ranging from irreversible to reversible binders. The choice of inhibitor can significantly impact experimental design and the interpretation of target engagement studies. Below is a comparison of several tool and clinical-stage LSD1 inhibitors with available in vivo data.

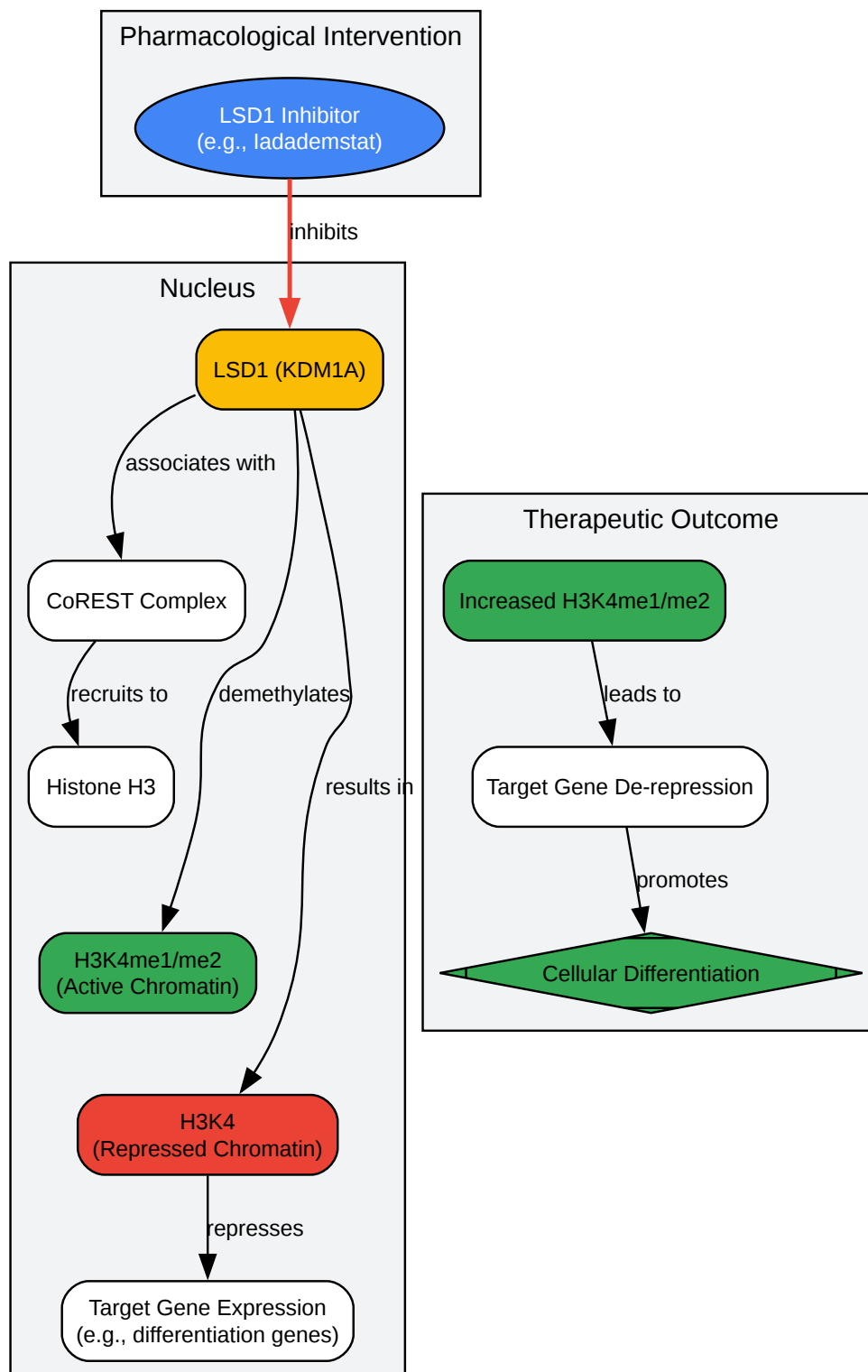
Inhibitor	Alias	Type	In Vivo Model(s)	Target Engagement Readouts	Selectivity
Iadademstat	ORY-1001	Irreversible (covalent)	Rodent xenografts (AML), Human (Phase I, R/R AML)	Blast differentiation, induction of differentiation biomarkers. [3][4] Direct measurement with chemoprobe-based assays.[5]	High selectivity for LSD1 over MAO-A/B.[6]
Pulrodemstat	CC-90011	Reversible (non-covalent)	Human (Phase I, solid tumors and NHL)	Downregulation of MMD RNA in patient blood. [7]	>60,000-fold selectivity for LSD1 over LSD2, MAO-A, and MAO-B.[7]
Bomedemstat	IMG-7289	Irreversible (covalent)	Preclinical models	Reduction in platelet counts.	Information not readily available in provided results.
INCB059872	Irreversible (covalent)	Mouse models	Changes in bone marrow progenitor populations. [8][9]	Potent and highly selective.[10]	

Tranylcypromine	TCP	Irreversible (covalent)	Mouse models (in combination therapy)	Induction of myeloid-differentiation-associated genes.[10]	Non-selective, also inhibits MAO-A and MAO-B.[11] [12]
Seclidemstat	SP-2577, SP-2509	Reversible (non-covalent)	Preclinical models	Some studies report a lack of significant direct LSD1 target engagement in certain cell lines.[11]	Generally selective for LSD1 over MAOs.[11]

Signaling Pathways and Experimental Workflows

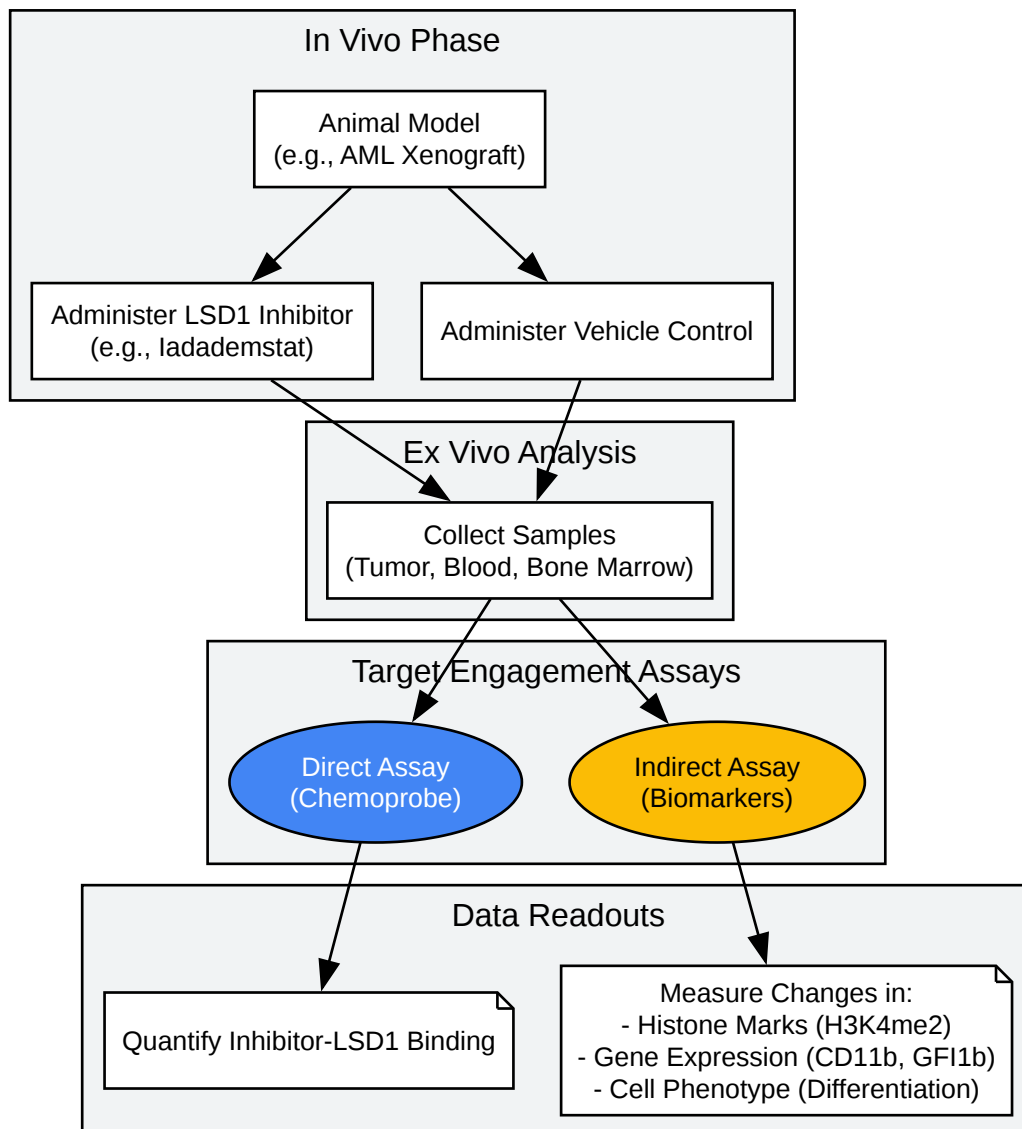
Visualizing the mechanism of action and the methods to measure it is essential for understanding LSD1 target engagement.

LSD1 Signaling Pathway and Inhibition

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Caption: Mechanism of LSD1-mediated gene repression and its inhibition.

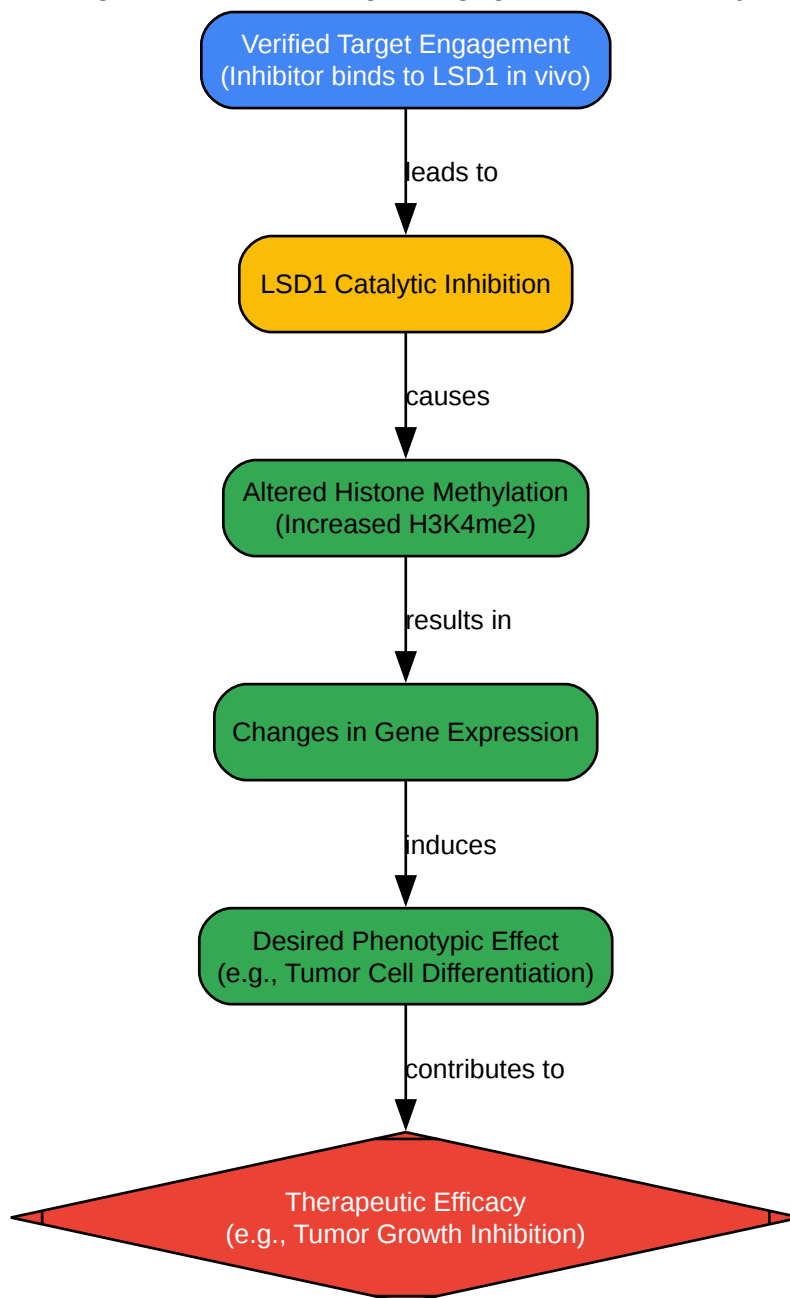
In Vivo Target Engagement Workflow (Biomarker Analysis)



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Caption: General workflow for assessing in vivo LSD1 target engagement.

Logical Flow from Target Engagement to Efficacy



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